4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst.
Formation of the Triazole Ring: The triazole ring is usually formed via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Coupling of the Rings: The pyrrole and triazole rings are then coupled through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and triazole rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)benzoic acid: A compound with a similar pyrrole ring structure.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a similar triazole ring structure.
4-(1H-pyrrol-1-yl)phenylacetic acid: Another compound with a pyrrole ring and a phenyl group.
Uniqueness
4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is unique due to the combination of both pyrrole and triazole rings in its structure. This dual-ring system may confer enhanced biological activity and specificity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-pyrrol-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H19N5O/c23-17(4-3-11-21-9-1-2-10-21)20-16-7-5-15(6-8-16)12-22-14-18-13-19-22/h1-2,5-10,13-14H,3-4,11-12H2,(H,20,23) |
InChI Key |
XYVQPQULWGIATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.